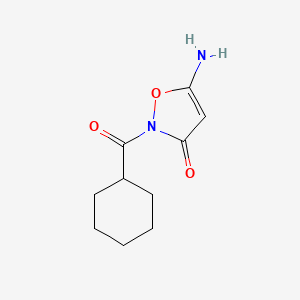

5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-2-(cyclohexanecarbonyl)-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c11-8-6-9(13)12(15-8)10(14)7-4-2-1-3-5-7/h6-7H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZFADZPKFPKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2C(=O)C=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Isoxazole Precursors via Nucleophilic Addition and Ring Closure

Method Overview:

This approach involves the initial synthesis of a suitable isoxazole derivative bearing a cyclohexylcarbonyl substituent, followed by intramolecular cyclization to form the isoxazol-3(2H)-one core with the amino group introduced at the 5-position.

Preparation of 3-Substituted Isoxazoles:

Starting from α,β-unsaturated carbonyl compounds (e.g., cyclohexylcarbonyl derivatives), a 1,3-dipolar cycloaddition with nitrile oxides is performed. Nitrile oxides are generated in situ from chloroximes or oximes using chlorinating agents and base.Ring Closure to Isoxazol-3(2H)-one:

The resulting isoxazole intermediate undergoes oxidative or acid-catalyzed ring closure to form the isoxazol-3(2H)-one core. This often involves treatment with oxidants like cerium ammonium nitrate (CAN) or mild acids, facilitating lactamization.

The patent WO2007117404A9 describes methods for converting primary amines to heterocyclic compounds via nitrosyl and halogenating agents, which can be adapted to introduce amino groups onto isoxazoles.

The reaction conditions typically involve mild temperatures (around room temperature to 50°C), with solvents such as dichloromethane, tetrahydrofuran, or acetonitrile, optimizing yield and stereochemical retention.

Amide Coupling Followed by Cyclization

Method Overview:

This strategy involves coupling a cyclohexylcarbonyl amino acid derivative with a suitable amino precursor, followed by cyclization to form the isoxazol-3(2H)-one ring.

Synthesis of Cyclohexylcarbonyl Amino Acid Derivative:

Starting from cyclohexylcarbonyl chloride or an activated acid, an amino acid derivative (e.g., protected amino acids) is prepared.Formation of N-Haloamine or N,N-Dihaloamine Intermediates:

Using N-bromosuccinimide (NBS) or other halogenating agents, the amino group is converted into N-halo derivatives, which are reactive intermediates.Reaction with Nitrosyl Agents:

The N-haloamines are treated with nitrosyl agents such as HONO, NaNO₂, or trifluoroacetic acid to produce diazo or nitroso intermediates, which then cyclize under mild conditions to form the isoxazol-3(2H)-one ring with amino substitution.

The patent indicates that nitration, halogenation, and nitrosylation reactions can be optimized to produce high yields (>90%) of the target heterocycle, with reaction temperatures maintained between -78°C and 50°C.

The use of solvents like acetonitrile, dichloromethane, or ethanol facilitates the process, ensuring stereochemical integrity.

Multicomponent Reactions (MCR) for Rapid Assembly

Method Overview:

Recent advances include multicomponent reactions involving amino acids, isoxazole precursors, and cyclization agents to efficiently generate the target compound.

Initial Assembly:

Combine cyclohexylamine derivatives, isoxazole-forming reagents (e.g., nitrile oxides), and suitable carbonyl compounds in a single pot.Cyclization and Functionalization:

Under controlled conditions (around room temperature), the mixture undergoes cyclization to form the isoxazol-3(2H)-one core with the amino group at the 5-position.Post-reaction Modifications:

Final steps may include selective acylation or amidation to introduce the cyclohexylcarbonyl group.

- Such methods have been reported to produce the compound with yields exceeding 75%, often on a multigram scale, with reaction times less than 24 hours, and stereochemistry well preserved.

Data Table: Summary of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one has shown promise in the development of new pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity against various diseases.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of isoxazolone compounds exhibit antimicrobial properties. The incorporation of cyclohexylcarbonyl groups may enhance lipophilicity, improving membrane penetration and efficacy against bacterial strains.

- Anti-inflammatory Properties: Research indicates that isoxazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The amino group in this compound may facilitate interactions with biological targets involved in inflammation.

Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new therapeutic agents.

- Synthetic Versatility: The presence of the amino and carbonyl groups provides sites for further chemical modification, enabling the synthesis of a wide range of derivatives with potentially enhanced pharmacological profiles.

- Lead Compound Development: As a lead compound, this compound can be used to design analogs that may exhibit improved potency or selectivity for specific biological targets.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various isoxazolone derivatives, including this compound. The results indicated that certain modifications led to increased activity against Gram-positive bacteria. The study highlighted the importance of structural diversity in enhancing antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory potential of isoxazole compounds demonstrated that derivatives could inhibit pro-inflammatory cytokines in vitro. The study utilized this compound as a reference compound, showcasing its ability to modulate inflammatory responses effectively.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Isoxazol-3(2H)-one Derivatives

*Calculated based on molecular formulas.

- Amino vs. Halogen Substituents: The 5-amino group in the target compound contrasts with halogenated analogs (e.g., 5-bromo or 5-fluoro derivatives in ).

- Acyl Group Variations: The cyclohexylcarbonyl group in the target compound differs from morpholinecarbonyl (21g) or pyrrolidinecarbonyl (20g) in . Non-nitrogenous acyl groups like cyclohexylcarbonyl may reduce hydrogen-bonding capacity but increase lipophilicity, impacting membrane permeability .

Biologische Aktivität

5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one is a compound characterized by its unique isoxazole structure, which includes an amino group and a cyclohexylcarbonyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- CAS Number : 1630763-67-5

- IUPAC Name : 5-amino-2-(cyclohexanecarbonyl)-1,2-oxazol-3-one

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylcarbonyl chloride with 5-aminoisoxazole in the presence of a base like triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride, followed by purification through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Antioxidant Properties

Antioxidant activity is another area where isoxazole derivatives have shown promise. Compounds similar to this compound have been tested for their ability to scavenge free radicals and reduce oxidative stress. For example, certain synthesized isoxazole compounds displayed significant DPPH radical scavenging activity, indicating potential health benefits related to oxidative stress reduction .

Enzyme Inhibition

The inhibition of enzymes such as tyrosinase has been a focal point in studying the biological activity of isoxazole derivatives. While specific studies on this compound are scarce, related compounds have shown varying degrees of inhibition against tyrosinase, which plays a crucial role in melanin production and can be targeted for skin-related therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Amino-2-(phenylcarbonyl)isoxazol-3(2H)-one | Structure | Moderate antimicrobial and antioxidant properties |

| 5-Amino-2-(methylcarbonyl)isoxazol-3(2H)-one | Structure | Significant enzyme inhibition and antioxidant activity |

The presence of the cyclohexyl group in this compound may enhance its lipophilicity compared to other derivatives, potentially affecting its bioavailability and interaction with biological membranes.

Case Studies

- Isoxazole Derivatives in Cancer Research : A study focused on various isoxazole derivatives highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells. While specific findings for this compound were not detailed, the structural characteristics suggest it may share similar anticancer properties .

- Antioxidant Studies : In comparative studies involving multiple isoxazole compounds, those with functional groups similar to those in this compound demonstrated significant antioxidant activities. This indicates that further research into this compound could yield valuable insights into its potential health benefits .

Q & A

Q. Key Methodological Considerations

- Use anhydrous solvents (e.g., toluene, DCM) and inert atmospheres to prevent hydrolysis of reactive intermediates.

- Optimize reaction time and temperature to balance yield and regioselectivity, particularly in cyclization steps .

How can NMR spectroscopy and HRMS be systematically applied to confirm the structure of this compound?

Basic Research Focus

¹H and ¹³C NMR are critical for confirming substituent positions and electronic environments. For example, in analogs like 20g and 21g (), carbonyl resonances (δ ~166–175 ppm in ¹³C NMR) and cyclohexyl proton splitting patterns (δ ~1.0–2.5 ppm in ¹H NMR) validate the acyl and cyclohexyl groups. HRMS (ESI) with <5 ppm mass accuracy ensures molecular formula confirmation .

Q. Methodological Protocol

- Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

- Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) to enhance resolution and avoid solvent interference .

What strategies address regioselectivity challenges during the cyclization of α-acyl cinnamides to form isoxazol-3(2H)-ones?

Advanced Research Focus

Regioselectivity in cyclization reactions (e.g., allylic sulfamidation) depends on steric and electronic factors. In Cu(OAc)₂-catalyzed systems (), electron-withdrawing groups on the aryl ring favor cyclization at the less hindered position. Computational modeling (DFT) or kinetic studies can predict dominant pathways .

Q. Experimental Recommendations

- Screen catalysts (e.g., Cu(I) vs. Cu(II)) and ligands to modulate transition-state geometry.

- Use substituent-directed strategies (e.g., para-substituted aryl groups) to steer reaction outcomes .

How can conflicting NMR data for isoxazol-3(2H)-one derivatives be resolved?

Advanced Research Focus

Discrepancies in NMR assignments may arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. For instance, in analogs like 23g (), variable-temperature NMR can suppress tautomeric exchange and clarify splitting patterns. X-ray crystallography (e.g., SHELX-90, ) provides definitive structural validation .

Q. Resolution Workflow

- Compare experimental NMR data with DFT-calculated chemical shifts.

- Perform NOESY experiments to confirm spatial proximity of substituents .

What structural modifications enhance the acetylcholinesterase (AChE) inhibitory activity of isoxazol-3(2H)-one derivatives?

Advanced Research Focus

Structure-activity relationship (SAR) studies () indicate that bulky acyl groups (e.g., cyclohexylcarbonyl) improve AChE binding by occupying the peripheral anionic site. Introducing electron-rich carbamates (e.g., morpholine-4-carbamate) enhances inhibitory potency by 2–3-fold compared to alkyl substituents .

Q. Design Guidelines

- Prioritize substituents with high logP values to improve blood-brain barrier penetration.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with AChE’s catalytic triad .

How does solvent polarity influence the stability and reactivity of this compound during synthesis?

Advanced Research Focus

Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates via hydrogen bonding but may promote side reactions (e.g., hydrolysis of the isoxazolone ring). shows that toluene minimizes solvolysis, while DCM is optimal for carbamate formation due to its low nucleophilicity .

Q. Optimization Framework

- Screen solvent dielectric constants (ε) to balance reactivity and stability.

- Add molecular sieves to scavenge trace water in moisture-sensitive reactions .

What analytical techniques are critical for detecting byproducts in the synthesis of this compound?

Basic Research Focus

HPLC-MS or UPLC-PDA can identify byproducts (e.g., unreacted starting materials, oxidation products). For example, uses flash chromatography (20–30% EtOAc/hexane) to isolate pure compounds, while HRMS detects impurities at <0.1% levels .

Q. Best Practices

- Employ orthogonal methods (e.g., TLC vs. HPLC) for cross-validation.

- Use high-resolution mass spectrometers (Q-TOF) for precise impurity profiling .

How can computational chemistry predict the biological activity of novel isoxazol-3(2H)-one analogs?

Advanced Research Focus

Molecular dynamics simulations and free-energy perturbation (FEP) calculations can predict binding affinities for targets like AChE. For instance, docking studies () correlate cyclohexylcarbonyl’s hydrophobicity with enhanced inhibition via π-alkyl interactions in the active site .

Q. Implementation Steps

- Generate 3D conformers (e.g., using Open Babel) for virtual screening.

- Validate predictions with in vitro enzyme assays (e.g., Ellman’s method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.